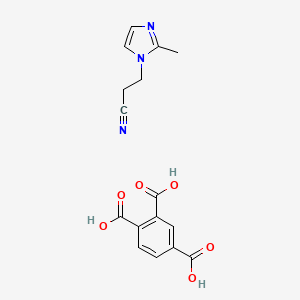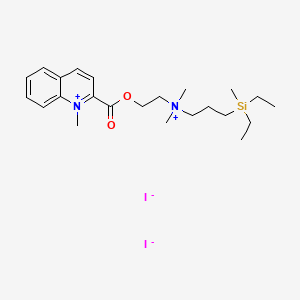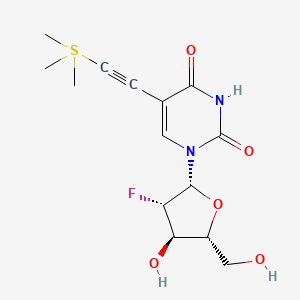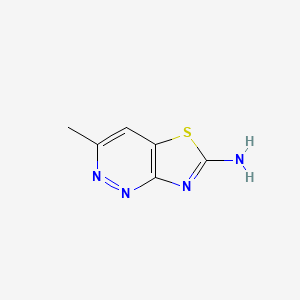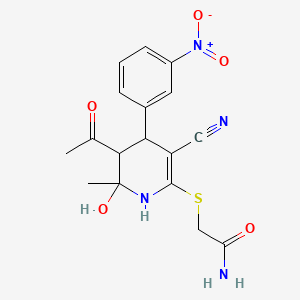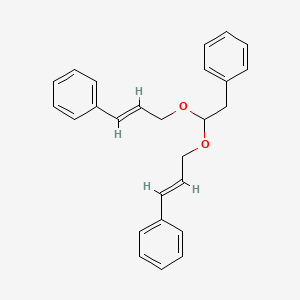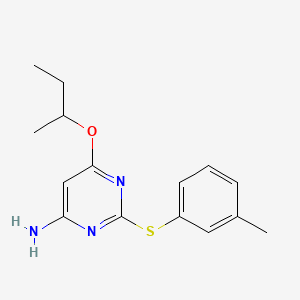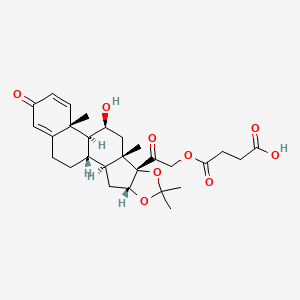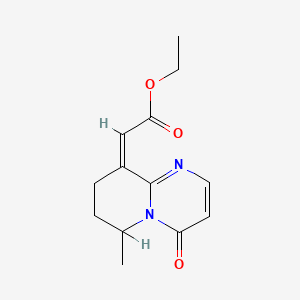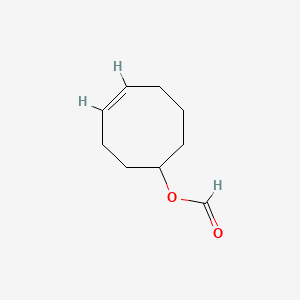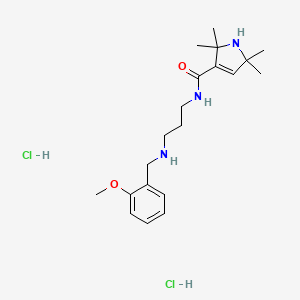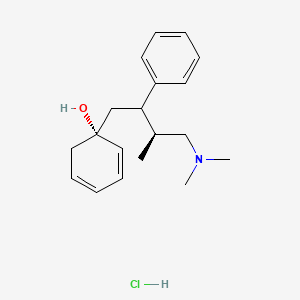
Einecs 238-871-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 238-871-6, also known as silicon dioxide, is a naturally occurring compound found in various forms such as quartz, sand, and flint. It is one of the most abundant materials on Earth and is widely used in numerous industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silicon dioxide can be synthesized through several methods, including:
Thermal Oxidation: Silicon is heated in the presence of oxygen to form silicon dioxide.
Chemical Vapor Deposition: Silicon compounds are decomposed at high temperatures to deposit silicon dioxide on a substrate.
Sol-Gel Process: A solution of silicon alkoxide is hydrolyzed and polymerized to form a gel, which is then dried and calcined to produce silicon dioxide.
Industrial Production Methods: In industrial settings, silicon dioxide is primarily produced through the thermal oxidation of silicon or the precipitation of silicon dioxide from sodium silicate solutions. These methods ensure high purity and large-scale production suitable for various applications.
Types of Reactions:
Oxidation: Silicon dioxide can undergo oxidation reactions to form silicates.
Reduction: It can be reduced to silicon using reducing agents like carbon at high temperatures.
Substitution: Silicon dioxide can react with hydrofluoric acid to form silicon tetrafluoride and water.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Carbon or other reducing agents at temperatures above 1500°C.
Substitution: Hydrofluoric acid at room temperature.
Major Products:
Silicates: Formed through oxidation reactions.
Silicon: Produced by reduction.
Silicon Tetrafluoride: Formed through substitution reactions with hydrofluoric acid.
Wissenschaftliche Forschungsanwendungen
Silicon dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst support and in chromatography.
Biology: Employed in the preparation of biosensors and as a component in drug delivery systems.
Medicine: Utilized in dental materials and as an excipient in pharmaceuticals.
Industry: Widely used in the production of glass, ceramics, and as a filler in rubber and plastics.
Wirkmechanismus
The effects of silicon dioxide are primarily physical rather than chemical. In biological systems, it acts as a carrier for drugs or as a structural component in implants. Its inert nature and high surface area make it an excellent material for various applications.
Vergleich Mit ähnlichen Verbindungen
Aluminum Oxide (Einecs 215-691-6): Similar in its use as a catalyst support and in ceramics.
Titanium Dioxide (Einecs 236-675-5): Used in pigments and as a photocatalyst.
Zinc Oxide (Einecs 215-222-5): Employed in rubber manufacturing and as a sunscreen ingredient.
Uniqueness: Silicon dioxide’s abundance, versatility, and inert nature make it unique compared to other oxides. Its wide range of applications and ease of production further distinguish it from similar compounds.
Eigenschaften
CAS-Nummer |
14804-73-0 |
|---|---|
Molekularformel |
C19H28ClNO |
Molekulargewicht |
321.9 g/mol |
IUPAC-Name |
(1R)-1-[(3S)-4-(dimethylamino)-3-methyl-2-phenylbutyl]cyclohexa-2,4-dien-1-ol;hydrochloride |
InChI |
InChI=1S/C19H27NO.ClH/c1-16(15-20(2)3)18(17-10-6-4-7-11-17)14-19(21)12-8-5-9-13-19;/h4-12,16,18,21H,13-15H2,1-3H3;1H/t16-,18?,19-;/m1./s1 |
InChI-Schlüssel |
AONDTVDUMJPZRY-FFIXONDLSA-N |
Isomerische SMILES |
C[C@H](CN(C)C)C(C[C@@]1(CC=CC=C1)O)C2=CC=CC=C2.Cl |
Kanonische SMILES |
CC(CN(C)C)C(CC1(CC=CC=C1)O)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[[(4-chlorophenyl)methyl-methylamino]methyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12699854.png)
